molecular formula C23H18N2O3S B11567282 1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567282
M. Wt: 402.5 g/mol
InChI Key: BJGLAWJOOIFBHD-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea under acidic conditions . Another method includes the condensation of carboxylic acids with substituted amines followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as silica-supported tungstosilisic acid can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives that can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-7-METHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. The compound’s aromaticity allows it to participate in π-π interactions, which can influence its binding affinity to biological targets .

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18N2O3S/c1-3-14-5-7-15(8-6-14)19-18-20(26)16-12-13(2)4-9-17(16)28-21(18)22(27)25(19)23-24-10-11-29-23/h4-12,19H,3H2,1-2H3

InChI Key

BJGLAWJOOIFBHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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